2-(2-Chlorophenoxy)quinoxaline

Description

Evolution and Diverse Roles of Quinoxaline (B1680401) Scaffolds in Chemical Sciences

Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds, structurally composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. ipp.ptnih.gov While rare in nature, their synthesis is readily achievable, leading to a vast library of derivatives. ipp.ptnih.gov The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science due to its wide array of applications. ipp.ptresearchgate.netresearchgate.net

Historically, quinoxaline derivatives have been recognized for their potent biological activities. They form the core of various antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against certain tumors. ipp.pt The broad spectrum of pharmacological properties associated with quinoxalines includes antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic activities. researchgate.netsapub.orgrasayanjournal.co.inontosight.ai This has spurred extensive research into developing novel therapeutic agents based on this scaffold. nih.govresearchgate.net

Beyond their medicinal value, quinoxaline derivatives are pivotal in materials science. They are utilized in the creation of dyes, organic light-emitting diodes (OLEDs), organic semiconductors, and polymers with specific optical and electronic properties. ipp.ptresearchgate.net The high electron affinity of the quinoxaline system makes it a valuable component in materials designed for electronic applications. researchgate.net The continuous exploration of quinoxaline chemistry underscores its enduring importance and potential for future discoveries.

The Phenoxyquinoxaline Motif: Structural Peculiarities and Academic Interest

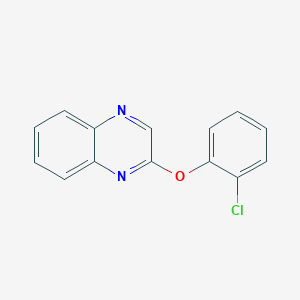

The phenoxyquinoxaline motif, characterized by a phenoxy group attached to the quinoxaline core, represents a specific area of academic and research interest. The introduction of a phenoxy moiety can significantly modulate the biological and chemical properties of the parent quinoxaline. ontosight.ainih.gov The structure of the target compound of this article, 2-(2-Chlorophenoxy)quinoxaline, features a 2-chlorophenoxy group at the C2 position of the quinoxaline ring.

The synthesis of phenoxyquinoxalines is often achieved through the nucleophilic substitution of a halogenated quinoxaline, such as 2-chloroquinoxaline (B48734), with a corresponding phenoxide. mdpi.comacs.org More recent synthetic advancements include transition metal-free O-arylation methods, for instance, using diaryliodonium salts, which offer an alternative route to these compounds. clockss.org

The academic interest in phenoxyquinoxalines is driven by their potential biological activities. For example, a study on 2-phenoxy-3-trichloromethylquinoxalines revealed potent antiplasmodial activity against Plasmodium falciparum. nih.gov In that research, modifications to the phenoxy ring were crucial in establishing structure-activity relationships (SAR), highlighting the importance of this substituent. nih.gov Furthermore, the chemical reactivity of these compounds has been a subject of study, with research investigating the kinetics of basic hydrolysis of derivatives like 2-(4-chlorophenoxy)quinoxaline (B2556931) to understand their stability and reaction mechanisms. acs.org

Research Landscape of Chlorinated Quinoxaline Derivatives: An Overview

The research landscape for chlorinated quinoxaline derivatives is diverse. Studies have focused on the synthesis of various chlorinated quinoxalines and the evaluation of their biological potential. For instance, a series of 2-substituted-6-chloroquinoxalines were synthesized and showed promising antibacterial activities. rasayanjournal.co.in In the realm of anticancer research, the introduction of a chloro group into the quinoxaline ring has been shown to improve activity in certain series of compounds. mdpi.com

The synthetic utility of chlorinated quinoxalines as intermediates is also a significant area of research. 2-Chloroquinoxaline, for example, is a versatile precursor for creating a wide range of 2-substituted quinoxaline derivatives through nucleophilic substitution reactions. acs.orgchemicalbook.com Research has also explored novel reactions, such as an unusual chlorine substitution observed during the reaction of a 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride, leading to a 6-chloro derivative. oup.com Additionally, chlorinated starting materials have been used to construct complex quinoxaline derivatives, such as the synthesis of cytotoxic quinoxalines from 4-chloro-4-deoxy-alpha-D-galactose. nih.gov This body of research demonstrates the multifaceted importance of chlorinated quinoxalines in advancing chemical synthesis and drug discovery.

Data Tables

Table 1: Examples of Biologically Active Quinoxaline Derivatives

| Derivative Class | Reported Biological Activity | Reference(s) |

| 2-Phenoxy-3-trichloromethylquinoxalines | Antiplasmodial | nih.gov |

| 2-Substituted-6-Chloroquinoxalines | Antibacterial | rasayanjournal.co.in |

| Quinoxaline-bisarylurea | Antitumor | mdpi.com |

| 2,3-Dichloroquinoxaline-derived amides | Anticancer | mdpi.com |

| Quinoxaline Sulfonamides | Antimicrobial, Anti-inflammatory, Anticancer | ontosight.ai |

| Quinoxalines from chlorinated galactose | Cytotoxic | nih.gov |

Table 2: Synthetic Approaches to Phenoxyquinoxalines

| Method | Reactants | Conditions | Reference(s) |

| Nucleophilic Aromatic Substitution | 2-Chloroquinoxaline, 4-Chlorophenoxide ion | DMF, Ag+ catalyst | acs.org |

| Nucleophilic Aromatic Substitution | 2,3-Dichloroquinoxaline, 4-Hydroxyacetophenone | - | mdpi.com |

| Transition Metal-Free O-Arylation | Quinoxalin-2-one, Diphenyliodonium triflate | Cs2CO3, Bromobenzene, 100 °C | clockss.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-5-1-4-8-13(10)18-14-9-16-11-6-2-3-7-12(11)17-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCKHELLSLDRAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 2 2 Chlorophenoxy Quinoxaline

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Investigation of Electronic Transitions and Chromophoric Properties

Detailed UV-Vis absorption data, including specific absorption maxima (λmax) and molar absorptivity coefficients for 2-(2-Chlorophenoxy)quinoxaline, could not be located. An analysis of the π–π* and n–π* transitions specific to this molecule is therefore not possible.

Photophysical Properties and Quantum Yield Determinations

Specific data regarding the fluorescence emission spectrum, Stokes shift, and fluorescence quantum yield of this compound are not available. Consequently, a detailed discussion of its photophysical behavior and efficiency as an emitter cannot be provided.

Infrared (IR) Spectroscopy for Identification of Functional Groups

A specific infrared spectrum or a tabulated list of vibrational frequencies for this compound could not be found. This prevents a detailed assignment of characteristic absorption bands to the functional groups present in the molecule, such as the C-O-C ether linkage, the C-Cl bond, the quinoxaline (B1680401) ring C=N bonds, and aromatic C-H vibrations.

X-ray Crystallography for Solid-State Structural Determination

There are no published crystallographic reports for this compound. As a result, information regarding its solid-state structure, including its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles, is not available.

Computational and Theoretical Chemistry Investigations of 2 2 Chlorophenoxy Quinoxaline

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to predict various molecular properties, including optimized geometry, electronic energies, and reactivity indices. For 2-(2-Chlorophenoxy)quinoxaline, DFT calculations provide a foundational understanding of its intrinsic chemical nature. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the distribution of the HOMO and LUMO is expected to be spread across the quinoxaline (B1680401) and chlorophenoxy rings. The HOMO is likely to be localized on the more electron-rich regions of the molecule, while the LUMO will be concentrated on the electron-deficient areas. The energy of these orbitals and their gap are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.05 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.80 |

Elucidation of Electronic Descriptors and Chemical Reactivity Indices

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These indices, derived from conceptual DFT, provide a framework for understanding and predicting the outcomes of chemical reactions. frontiersin.orgscielo.org.mxjmcs.org.mx

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron configuration.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Mulliken Charges: These provide an estimation of the partial atomic charges within the molecule, indicating the distribution of electron density. niscpr.res.inwikipedia.orgsemanticscholar.org The calculation of Mulliken charges helps in identifying the electrophilic and nucleophilic sites within the molecule. niscpr.res.in

Table 2: Hypothetical Chemical Reactivity Indices for this compound

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.40 eV |

| Chemical Softness (S) | 1/(2η) | 0.21 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.78 eV |

Note: These values are calculated based on the hypothetical HOMO and LUMO energies in Table 1 and are for illustrative purposes.

Prediction of Spectroscopic Parameters

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited state properties, such as electronic absorption spectra. nih.govresearchgate.netchemrxiv.org By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govchemrxiv.org For this compound, TD-DFT calculations can provide a theoretical UV-Vis spectrum, which can be compared with experimental data to validate the computational model. These calculations typically involve transitions from the HOMO to the LUMO and other nearby orbitals.

Table 3: Hypothetical Predicted Spectroscopic Parameters for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.54 | 350 | 0.25 |

| S0 → S2 | 4.13 | 300 | 0.18 |

Note: These are illustrative values representing potential electronic transitions for a molecule of this type.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govjchemlett.com This technique provides a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions.

Conformational Dynamics and Stability of this compound

The this compound molecule possesses rotational freedom around the ether linkage connecting the quinoxaline and chlorophenoxy rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. ethz.chnih.govplos.org By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), it is possible to understand how the surrounding medium influences its conformational preferences. Analysis of the simulation trajectory can reveal the distribution of dihedral angles and identify the most populated conformational states.

Protein-Ligand Interaction Dynamics and Trajectory Analysis

Given the prevalence of quinoxaline derivatives in medicinal chemistry, understanding the interaction of this compound with biological macromolecules is of significant interest. nih.gov Molecular docking can be used to predict the preferred binding orientation of the molecule within the active site of a target protein. nih.govsemanticscholar.orgbiointerfaceresearch.com Following docking, MD simulations of the protein-ligand complex can provide a detailed view of the interaction dynamics. researchgate.net

Trajectory analysis from these simulations can reveal:

The stability of the protein-ligand complex over time.

The key amino acid residues involved in the interaction.

The nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Conformational changes in both the ligand and the protein upon binding.

These simulations are crucial for rational drug design, providing a dynamic understanding of the binding process that complements the static picture from molecular docking. nih.gov

Molecular Docking Studies

Computational molecular docking simulations are instrumental in predicting the interactions between a ligand, such as this compound, and a biological target at the molecular level. These studies provide valuable insights into the binding orientation, affinity, and the key intermolecular forces driving the interaction. This information is crucial in rational drug design and in understanding the potential biological activity of a compound.

Energetic Contributions of Residues in Ligand Binding

In the absence of specific molecular docking and molecular dynamics simulation studies for this compound, a detailed breakdown of the energetic contributions of specific residues is not possible. Such an analysis would typically involve computational methods like binding free energy decomposition analysis (e.g., MM/GBSA or MM/PBSA) performed on a simulated protein-ligand complex. This would elucidate which residues are critical for the interaction by quantifying their electrostatic, van der Waals, and solvation energy contributions.

For related quinoxaline derivatives, studies have often identified key aromatic and charged residues as being crucial for binding. It is plausible that for this compound, hydrophobic residues would contribute significantly to the binding energy through interactions with the phenyl and quinoxaline rings, while polar or charged residues could form important hydrogen bonds or electrostatic interactions.

Interactive Data Table: Predicted Energetic Contributions of Key Residues in Binding this compound

| Biological Target | Residue | Contribution to Binding Energy (kcal/mol) | Interaction Type |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Phenoxyquinoxaline Derivatives

Principles of Rational Design for Bioactive Quinoxaline (B1680401) Molecules

Rational drug design for bioactive quinoxaline molecules is a strategic approach that aims to develop new drugs based on a deep understanding of the biological target and the chemical features that govern molecular interactions. This process moves away from traditional trial-and-error screening towards a more targeted and efficient discovery pipeline. The core principle involves the design and synthesis of molecules with a high affinity and specificity for a particular biological target, which is often informed by the known structure of the target or by a series of known active compounds.

For quinoxaline derivatives, rational design often begins with a "lead compound"—a molecule that exhibits a desired biological activity but may require modifications to improve its properties. The design process involves several key strategies:

Structural Optimization: Guided by the structural features of known inhibitors, modifications are made to the quinoxaline core. For instance, in designing novel Histone Deacetylase (HDAC) inhibitors, researchers have used the quinoxaline nucleus as a scaffold, building upon the known pharmacophoric features required for HDAC inhibition nih.gov.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties. This can lead to improvements in potency, selectivity, or pharmacokinetic properties without drastically altering the core structure responsible for the biological activity.

Hybrid Pharmacophore Approach: This involves combining two or more pharmacophoric moieties into a single molecule to create a hybrid compound with potentially enhanced or synergistic activity. For example, combining the quinoxaline scaffold with other biologically active heterocycles like oxadiazole has been explored to develop new anticancer agents.

The ultimate goal of these rational design principles is to systematically explore the chemical space around the quinoxaline scaffold to identify derivatives with optimal therapeutic potential. This is an iterative process involving cycles of design, synthesis, and biological testing, with each cycle providing valuable data to inform the next round of design.

2D and 3D-QSAR Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models, once validated, can be used to predict the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts. QSAR models are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.

2D-QSAR models correlate biological activity with molecular descriptors that can be calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties like logP (lipophilicity), molar refractivity, and electronic properties, as well as topological indices that describe molecular size, shape, and branching.

3D-QSAR models, on the other hand, require the 3D structures of the molecules and their alignment. These models analyze the steric and electrostatic fields surrounding the molecules to determine how these 3D properties relate to biological activity. A common 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA), which calculates steric and electrostatic interaction energies between the molecules and a probe atom on a 3D grid.

For quinoxaline derivatives, both 2D and 3D-QSAR models have been successfully developed to predict various biological activities, including anti-tubercular and anticancer effects nih.govnih.gov. These models serve as powerful predictive tools in the rational design of new, more potent quinoxaline-based therapeutic agents nih.gov.

The development of a robust QSAR model is critically dependent on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For quinoxaline derivatives, a wide array of descriptors have been employed in QSAR studies nih.gov.

Topological Descriptors: These are derived from the 2D graph of the molecule and describe aspects like molecular size, shape, and branching. They are relatively simple to calculate and have been shown to be important for the antitubercular activity of quinoxalines nih.gov.

Electrostatic Descriptors: These descriptors relate to the charge distribution within the molecule, such as dipole moments and partial charges on atoms. Electrostatic fields are crucial for molecular recognition and binding to biological targets, and these descriptors have been identified as significant factors in the activity of quinoxaline derivatives nih.govnih.gov.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. LogP is a commonly used hydrophobic descriptor.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and can provide more detailed information about the electronic structure of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The process of model development involves selecting a subset of these descriptors that have the strongest correlation with the biological activity of a training set of molecules. Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build the mathematical model nih.gov. Advanced computational techniques like Genetic Algorithms (GA) and Simulated Annealing (SA) are often used to aid in the selection of the most relevant descriptors from a large pool of possibilities nih.gov.

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is a crucial step in the model development process. Validation is typically performed using both internal and external methods.

Internal Validation: This is often done using a technique called cross-validation. In leave-one-out (LOO) cross-validation, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. The predictive ability of the model is then assessed by the cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.

External Validation: This involves using the QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive capability is then evaluated by the predictive r² (pred_r²) value, which measures the correlation between the predicted and experimental activities for the test set. A pred_r² value greater than 0.6 is often considered a sign of a robust and predictive model.

For QSAR models of quinoxaline derivatives, these statistical metrics are routinely reported to demonstrate the reliability and predictive power of the developed models nih.gov. For example, a 2D-QSAR model for apoptosis-inducing 4-anilinoquinoxaline derivatives reported a q² of 0.7626, indicating good internal predictive ability nih.gov.

Correlation of Molecular Descriptors with Biological Efficacy in Quinoxaline Series

The true utility of QSAR studies lies in the insights they provide into how specific molecular features influence biological activity. By identifying the key descriptors that contribute to the QSAR model, researchers can understand what makes a quinoxaline derivative more or less potent.

For instance, QSAR studies on anti-tubercular quinoxaline derivatives have highlighted the importance of topological and electrostatic descriptors nih.gov. This suggests that the size, shape, and charge distribution of the molecule are critical for its interaction with the mycobacterial target. Similarly, 3D-QSAR studies on anticancer quinoxalines have shown that electrostatic effects can be the dominant factor in determining their binding affinities nih.gov. The contour maps generated from 3D-QSAR models can visually represent these correlations. For example, a region of positive electrostatic potential in the model might indicate that an electron-withdrawing group at that position on the quinoxaline scaffold would enhance biological activity.

These correlations provide a rational basis for modifying the lead compound. If a QSAR model indicates that increased hydrophobicity is correlated with higher activity, medicinal chemists can synthesize derivatives with more lipophilic substituents. This data-driven approach significantly accelerates the process of optimizing the biological efficacy of a series of compounds.

The following table summarizes some key molecular descriptors and their potential influence on the biological efficacy of quinoxaline derivatives, as suggested by various QSAR studies.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Biological Efficacy |

| Topological | Wiener Index (describes molecular branching) | Affects molecular size and shape, which can be crucial for fitting into a binding pocket. |

| Electrostatic | Dipole Moment | Influences long-range interactions with the biological target and can be critical for proper orientation in the active site. |

| Hydrophobic | LogP (Partition Coefficient) | Determines the molecule's ability to cross biological membranes and interact with hydrophobic regions of the target protein. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and can indicate favorable or unfavorable steric interactions with the target. |

Pharmacophore Identification and Lead Optimization Strategies for Novel Quinoxaline Scaffolds

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is a powerful tool in drug discovery that can be used to identify new scaffolds or to guide the optimization of existing lead compounds.

For quinoxaline derivatives, pharmacophore models can be developed based on a set of known active compounds (ligand-based) or from the structure of the biological target's active site (structure-based). These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. For example, a pharmacophore model for quinoxaline-based anxiolytic agents might identify a specific arrangement of aromatic, hydrophobic, and hydrogen bond acceptor features as being crucial for activity nih.gov.

Once a pharmacophore model is established, it can be used in several ways for lead optimization:

Virtual Screening: The pharmacophore can be used as a 3D query to search large chemical databases for novel molecules that match the required features. This can lead to the discovery of entirely new chemical scaffolds with the desired biological activity.

Guiding Structural Modifications: The pharmacophore model can guide the modification of an existing lead compound. For example, if the model indicates that a hydrogen bond donor is required at a certain position, chemists can add a suitable functional group (e.g., -OH or -NH2) to the quinoxaline scaffold at that location.

Scaffold Hopping: This strategy involves replacing the core quinoxaline scaffold with a different chemical structure while maintaining the essential pharmacophoric features. This can lead to the development of new classes of compounds with improved properties, such as better patentability or reduced off-target effects.

Lead optimization is an iterative process where the insights from SAR, QSAR, and pharmacophore modeling are used to design and synthesize new generations of compounds with progressively improved potency, selectivity, and pharmacokinetic profiles. This systematic approach is essential for transforming a promising bioactive quinoxaline scaffold into a viable drug candidate.

Investigation of Biological Activity and Molecular Mechanisms of Quinoxaline Derivatives

Enzyme Inhibition Studies

No studies have been published identifying specific enzyme targets for 2-(2-Chlorophenoxy)quinoxaline or elucidating its potential enzyme-inhibitor interactions. Research on other quinoxaline (B1680401) derivatives has shown inhibition of various enzymes, but these findings cannot be attributed to this compound without specific investigation.

Identification of Specific Enzyme Targets

There is no available data identifying this compound as an inhibitor of specific enzymes such as those involved in the Wnt/β-catenin pathway, Sirt6, TR, TIM, CatL, CDK2, sPLA2, or α-glucosidase.

Mechanistic Elucidation of Enzyme-Inhibitor Interactions

As no enzyme targets have been identified for this compound, there is no information regarding the mechanistic details of its interaction with any enzyme.

Cellular Level Biological Profiling

There is a lack of published research on the in vitro effects of this compound on cancer cell lines or its influence on key molecular pathways.

In Vitro Cytotoxicity and Antiproliferative Assays on Cancer Cell Lines

No data from cytotoxicity or antiproliferative assays involving this compound on any cancer cell lines have been reported in the scientific literature. Consequently, no data tables of its activity can be provided.

Preclinical Efficacy Studies in Relevant Animal Models

No preclinical studies using animal models to evaluate the efficacy of this compound have been published.

In vivo Proof-of-Concept for Therapeutic Potential

No published studies providing in vivo evidence for the therapeutic potential of this compound were found.

Pharmacodynamic Evaluation of Biological Responses

No published studies detailing the pharmacodynamic evaluation of the biological responses to this compound were found.

Applications in Advanced Materials Science and As Chemical Probes

Quinoxaline (B1680401) Derivatives as Fluorescent Probes and Bioimaging Agents

Quinoxaline-based compounds are widely utilized in the creation of fluorescent probes and chemosensors due to their favorable photophysical properties and the tunability of their structure. These probes are designed to detect and visualize specific biological and chemical entities, offering high sensitivity and selectivity.

The development of chemosensors for various analytes is a critical area of research, with applications ranging from environmental monitoring to clinical diagnostics. Quinoxaline derivatives have proven to be an excellent platform for creating these sensors.

pH Sensing: Water-soluble quinoxaline derivatives have been engineered to function as dual-channel pH indicators in acidic aqueous solutions (pH 1-5). These sensors exhibit shifts in both their absorption and emission bands upon protonation of the heteroaromatic ring, allowing for dual-channel monitoring and even semi-quantitative analysis by the naked eye.

Metal Ion Detection: Researchers have synthesized numerous quinoxaline-based probes for the selective detection of metal ions. For instance, a "switch-off" fluorescent sensor based on acenaphtoquinoxaline was developed for the highly selective detection of mercury ions (Hg²⁺) with a detection limit as low as 42 ppb. Other derivatives have been designed as dual responsive colorimetric and fluorescent turn-off sensors for iron (Fe³⁺) and copper (Cu²⁺), demonstrating their utility in analyzing mineral water samples and even detecting iron in biological plasma samples.

Anion and Small Molecule Sensing: The versatility of the quinoxaline scaffold extends to the detection of anions and small molecules. A quinoxaline fluorescent probe was recently designed for the real-time detection of acetate (B1210297) (AcO⁻) in vivo, showcasing a turn-on fluorescence response and a low detection limit of 30 nM. Another ratiometric fluorescent probe was developed for the detection of thiophenols, which are important in food safety analysis, demonstrating a detection limit of 6.3 nM and successful application in food samples and living cells.

Table 1: Examples of Quinoxaline-Based Chemosensors

| Sensor Type | Analyte | Sensing Mechanism | Detection Limit | Reference |

| Aminoquinoxaline QC1 | pH | Dual-channel absorption and emission shift | N/A | |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence "switch-off" | 42 ppb | |

| BMQ Derivative | Fe³⁺ / Cu²⁺ | Colorimetric (Fe³⁺) / Fluorescence turn-off (Cu²⁺) | N/A | |

| QPDMT Probe | Acetate (AcO⁻) | Turn-on fluorescence | 30 nM | |

| QNF Probe | Thiophenols | Ratiometric fluorescence | 6.3 nM |

A significant advancement in bioimaging is the ability to target specific organelles or biomarkers within a cell. This allows for the study of cellular processes and the diagnosis of diseases at a molecular level.

Organelle Targeting: Quinoxaline-based probes have been designed for specific localization within cells. A probe was developed to target the Golgi apparatus and measure changes in viscosity, which is a potential indicator for the early diagnosis of Alzheimer's disease. Other research has focused on developing near-infrared fluorescent probes based on a quinoxaline skeleton specifically for imaging nucleic acids (DNA and RNA) within mitochondria, an area that has been less explored than nuclear DNA. These probes exhibit an "OFF-ON" fluorescence response, with their emission reaching the near-infrared region upon binding to mitochondrial nucleic acids.

Biomarker Detection for Alzheimer's Disease: Alzheimer's disease (AD) is characterized by the aggregation of β-amyloid (Aβ) plaques and hyperphosphorylated tau proteins. Quinoxaline derivatives have been extensively developed as imaging agents for these biomarkers.

β-Amyloid Plaques: Numerous studies have reported on quinoxaline derivatives with high binding affinity for Aβ aggregates (with Kᵢ values in the nanomolar range). These compounds have been successfully used to label Aβ plaques in brain sections from both AD animal models and human patients, demonstrating their potential for use in PET and SPECT imaging for AD diagnosis.

Tau Protein: While distinguishing between Aβ and tau aggregates is challenging, rational design strategies have led to quinoxaline-based D-π-A fluorescent probes with improved selectivity for tau aggregates. These probes are crucial for understanding the progression of various tauopathies.

Viscosity Sensing: Cellular viscosity is an important parameter linked to various pathological conditions, including AD. Phenylquinoxaline has been used as a fluorescent molecular rotor to measure microviscosity within mitochondria. The fluorescence quantum yield and lifetime of these probes are sensitive to the viscosity of their local environment, enabling the monitoring of this key cellular parameter.

Table 2: Quinoxaline Probes for Cellular Biomarkers

| Probe Target | Probe Type | Key Feature | Application | Reference(s) |

| Mitochondrial Nucleic Acids | Cationic Quinoxaline-hemicyanine | NIR emission upon binding | Monitoring mitochondrial genetic material | |

| β-Amyloid Plaques | 2-Phenylquinoxaline derivatives | High affinity (Kᵢ = 0.895 nM) | PET imaging for Alzheimer's Disease | |

| Tau Aggregates | Quinoxaline D-π-A probe | Selective imaging of tau pathology | Alzheimer's Disease research | |

| Golgi Viscosity | Push-pull phenylpolyenylchromene | Targets Golgi apparatus | Early diagnosis of Alzheimer's Disease | |

| Mitochondrial Viscosity | Phenylquinoxaline rotor | Fluorescence lifetime changes with viscosity | Monitoring mitochondrial environment |

Imaging in the near-infrared (NIR) window (700-1700 nm) offers significant advantages for in vivo studies, including deeper tissue penetration and reduced autofluorescence from biological samples. Quinoxaline derivatives have been instrumental in developing bright and stable NIR probes. Researchers have synthesized quinoxaline-based semiconducting polymer dots (Pdots) that exhibit ultrabright red to NIR fluorescence. These Pdots have a high fluorescence quantum yield (up to 47%), large Stokes shifts, and have been shown to be at least six times brighter than commercially available quantum dots. Their excellent biocompatibility and specific labeling capabilities have been demonstrated in in vivo microangiography imaging in living zebrafish embryos. Further advancements have led to Pdots that emit in the second NIR window (NIR-II, 1000–1700 nm), which provides even higher spatial resolution and deeper tissue penetration, making them suitable for applications like tumor and vascular system imaging in mice.

Integration of Quinoxaline Scaffolds in Optoelectronic Materials

The electron-accepting properties of the quinoxaline moiety make it a valuable component in materials designed for organic electronics. Its incorporation into polymers and small molecules allows for the fine-tuning of electronic and optical properties for devices like OLEDs and solar cells.

Organic Light-Emitting Devices (OLEDs): Quinoxaline derivatives are versatile materials for OLEDs, capable of functioning in the hole transporting layer, the emitting layer (as a host or guest), or the electron transporting layer. Their rigid structure contributes to better thermal stability and higher glass transition temperatures (Tg), which are crucial for device longevity. Furthermore, quinoxaline-based compounds have been designed as thermally activated delayed fluorescence (TADF) emitters, which are a promising next generation of highly efficient OLED materials.

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, quinoxaline units are frequently used as electron acceptors or π-bridges in D-π-A (donor-π-acceptor) organic sensitizer (B1316253) dyes. These dyes are responsible for absorbing light and injecting electrons into the semiconductor electrode. The strong electron-accepting nature of the quinoxaline unit facilitates efficient charge separation and transfer. Researchers have developed novel quinoxaline-based sensitizers that have achieved power conversion efficiencies of up to 5.56%, indicating that the quinoxaline scaffold is a promising candidate for improving the performance of organic sensitizers in DSSCs.

Table 3: Performance of Quinoxaline Derivatives in Optoelectronic Devices

| Device | Role of Quinoxaline Derivative | Key Performance Metric | Reference |

| OLED | TADF Emitter | Max. EQE: 15.3% | |

| OLED | Bipolar Host Material (for PhOLED) | Max. EQE: 25.6% | |

| DSSC | Organic Sensitizer (RC-22) | Power Conversion Efficiency: 5.56% | |

| DSSC | DD-π-AA Dye (AP3) | Power Conversion Efficiency: 5.5% |

The ability to tune the photophysical properties of organic dyes is essential for creating materials with specific functions. The quinoxaline scaffold allows for systematic structural modifications that can alter absorption and emission wavelengths, quantum yields, and other optical characteristics. By incorporating multiple boron coordination units, researchers have created a new array of quinoxaline-based organoboron fluorophores with wavelength-tunable fluorescence (from 490 nm to 600 nm), large Stokes shifts, and high quantum yields (up to 91%). Additionally, a series of quinoxaline-based compounds have been synthesized that exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state, making them effective deep blue light-emitting materials. This tunability makes quinoxaline derivatives attractive for applications as functional dyes, luminophores, and advanced chromophores for various technological applications.

Role of Quinoxaline Derivatives in Corrosion Inhibition Mechanisms

Quinoxaline and its derivatives are heterocyclic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. Their efficacy as corrosion inhibitors is largely attributed to the presence of nitrogen atoms, aromatic rings, and the potential for various substituent groups, which can facilitate adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.

Theoretical and Experimental Investigation of Adsorption Mechanisms on Metal Surfaces

While direct studies on 2-(2-Chlorophenoxy)quinoxaline are not extensively available in the public domain, the behavior of similar quinoxaline derivatives provides a strong basis for understanding its potential adsorption mechanisms. Both theoretical and experimental approaches are crucial in elucidating these interactions.

Theoretical Investigations:

Theoretical studies, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in predicting the adsorption behavior of inhibitor molecules. These methods provide insights into the electronic properties of the inhibitor and its interaction with the metal surface. Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and the fraction of electrons transferred (ΔN).

For quinoxaline derivatives, a high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests an ability to accept electrons from the metal surface. The adsorption process is thus a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). MD simulations further model the adsorption process on a larger scale, providing information on the orientation and binding energy of the inhibitor on the metal surface in a simulated corrosive environment.

Experimental Investigations:

Experimentally, the adsorption mechanism of corrosion inhibitors is often studied using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), as well as surface analysis techniques like Scanning Electron Microscopy (SEM).

Potentiodynamic Polarization (PDP): PDP studies help determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the shift in the corrosion potential (Ecorr) and the reduction in corrosion current density (icorr). For many quinoxaline derivatives, a mixed-type inhibition is observed, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl upon the addition of the inhibitor are indicative of the formation of a protective film on the metal surface, which hinders the corrosion process.

Adsorption Isotherms: To understand the interaction between the inhibitor molecules and the metal surface, experimental data are often fitted to various adsorption isotherms such as Langmuir, Temkin, and Frumkin. The Langmuir isotherm is frequently found to best describe the adsorption of quinoxaline derivatives, suggesting the formation of a monolayer on the metal surface.

The following table summarizes typical experimental and theoretical findings for quinoxaline-based corrosion inhibitors, which can be extrapolated to understand the potential behavior of this compound.

| Technique/Method | Key Findings for Quinoxaline Derivatives |

| Potentiodynamic Polarization | Often act as mixed-type inhibitors. |

| Electrochemical Impedance Spectroscopy | Increase in charge transfer resistance (Rct) and decrease in double-layer capacitance (Cdl) with increasing inhibitor concentration. |

| Adsorption Isotherms | Adsorption typically follows the Langmuir isotherm model. |

| Density Functional Theory (DFT) | Adsorption occurs through electron donation from N and O atoms and π-electrons of the aromatic rings to the metal surface. |

| Molecular Dynamics (MD) Simulations | Inhibitor molecules adsorb in a planar orientation, maximizing surface coverage. |

Correlation of Molecular Structure with Inhibitive Performance

The structure of this compound features several key components that are expected to contribute to its corrosion inhibition properties:

Quinoxaline Moiety: The quinoxaline ring system itself, with its nitrogen heteroatoms and aromatic π-electrons, is a primary site for interaction with the metal surface. The lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of the metal.

Phenoxy Group: The phenoxy group introduces additional π-electrons from the benzene ring and a lone pair of electrons on the oxygen atom, providing more active sites for adsorption.

The relationship between the molecular structure and inhibition efficiency is often quantified through Quantitative Structure-Activity Relationship (QSAR) models. These models use quantum chemical parameters derived from DFT calculations to predict the inhibition efficiency of different molecules.

The following table outlines the expected influence of different structural features of this compound on its corrosion inhibition performance.

| Structural Feature | Expected Contribution to Corrosion Inhibition |

| Quinoxaline Ring | Primary adsorption center via N atoms and π-electrons. |

| Phenoxy Group | Additional adsorption sites through O atom and aromatic ring. |

| Ether Linkage (-O-) | Can contribute to adsorption via the lone pairs on the oxygen atom. |

| Chlorine Atom (-Cl) | Modifies the electronic properties of the molecule, potentially influencing the strength of adsorption. |

Future Research Directions and Emerging Paradigms in 2 2 Chlorophenoxy Quinoxaline Chemistry

Advancements in Sustainable and Atom-Economical Synthesis of Phenoxyquinoxaline Scaffolds

The synthesis of phenoxyquinoxaline scaffolds, the core of 2-(2-Chlorophenoxy)quinoxaline, is undergoing a paradigm shift towards greener and more efficient chemical processes. Traditional synthetic routes are often multi-step procedures that utilize harsh reagents and generate significant waste. The future of synthesizing these scaffolds lies in the adoption of sustainable practices and atom-economical reactions that maximize the incorporation of starting materials into the final product.

A key focus is the development of catalytic systems that are both efficient and environmentally benign. For the construction of the quinoxaline (B1680401) ring itself, researchers are moving beyond classical condensation reactions. Highly atom-economical methods, such as the cobalt-catalyzed dehydrogenative coupling of vicinal diols with o-phenylenediamines, are gaining traction. rsc.org This approach is exceptionally efficient as it forms the quinoxaline core with the primary byproduct being water. rsc.org Furthermore, the use of reusable nanocatalysts, including copper oxide (CuO) and other metal-based nanoparticles, in green solvents like water or under solvent-free conditions, represents a significant step forward in sustainable synthesis. semanticscholar.orgresearchgate.netrsc.org These nanocatalysts offer advantages such as high yields, simple methodology, and catalyst recyclability. semanticscholar.org

The introduction of the phenoxy group onto the quinoxaline ring is another critical step where green chemistry principles are being applied. The conventional route often proceeds via a 2-chloroquinoxaline (B48734) intermediate, which is typically synthesized using harsh chlorinating agents like phosphorus oxychloride (POCl₃). mdpi.com Emerging, milder alternatives include photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform as the chlorine source, which operates under significantly gentler conditions. rsc.org

Once the 2-chloroquinoxaline precursor is obtained, the subsequent nucleophilic aromatic substitution (SNAr) with a phenol (B47542) is being optimized for sustainability. The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic solvent has been shown to facilitate this reaction efficiently at room temperature, often without the need for a catalyst. researchgate.net

Additionally, the development of one-pot protocols, which combine multiple synthetic steps into a single operation, is crucial for minimizing waste and improving efficiency. For instance, methods for the one-pot synthesis of quinoxalines from simple starting materials like styrenes and o-phenylenediamines are being established, streamlining the path to the core scaffold.

Future advancements in this area will likely involve the integration of these sustainable strategies to create a seamless, efficient, and environmentally responsible synthesis of this compound and related phenoxyquinoxalines. A comparative look at traditional versus emerging sustainable methods is presented below.

| Synthetic Step | Traditional Method | Sustainable Advancement | Key Benefits |

| Quinoxaline Ring Formation | Condensation with α-dicarbonyls in organic solvents. | Cobalt-catalyzed dehydrogenative coupling; Nanocatalyst-mediated reactions in water. rsc.orgsemanticscholar.org | High atom economy (water as byproduct), catalyst recyclability, use of green solvents. |

| Halogenation of Quinoxaline | Use of harsh reagents like POCl₃. mdpi.com | Photoredox-catalyzed chlorination using CHCl₃. rsc.org | Milder reaction conditions, avoidance of highly toxic reagents. |

| C-O Bond Formation (Phenoxy Group Introduction) | SNAr in conventional organic solvents. | SNAr in green solvents (e.g., PEG-400); Catalyst-free aryne chemistry. researchgate.netnih.gov | Reduced solvent toxicity, catalyst-free options, improved atom economy by avoiding halogenation. |

| Overall Process | Multi-step synthesis with purification at each stage. | One-pot or tandem reactions. | Reduced waste, lower energy consumption, improved time efficiency. |

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization of Quinoxaline Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of quinoxaline derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel molecular scaffolds with high therapeutic potential. By employing generative models, AI algorithms can propose de novo structures of quinoxaline derivatives that are predicted to have superior efficacy and desirable pharmacokinetic profiles.

Machine learning models can be trained to predict various properties, such as binding affinity to specific targets, solubility, and metabolic stability, thereby accelerating the identification of promising lead compounds. This data-driven approach allows for the rapid screening of virtual libraries containing millions of potential derivatives, significantly reducing the time and cost associated with traditional drug discovery pipelines. Furthermore, AI can assist in optimizing synthetic routes by predicting reaction outcomes and suggesting the most efficient pathways, aligning with the principles of sustainable chemistry.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas for Quinoxaline Compounds

While quinoxaline derivatives have been extensively studied for their anticancer and antimicrobial properties, their full therapeutic potential remains largely untapped. Future research will focus on exploring novel biological targets and expanding the application of these compounds to new therapeutic areas. High-throughput screening and chemoproteomics approaches can be employed to identify previously unknown protein targets of this compound and related compounds.

This exploration may uncover roles for quinoxaline derivatives in treating a range of conditions, including neurodegenerative diseases, inflammatory disorders, and metabolic syndromes. By elucidating the mechanism of action at these new targets, researchers can develop next-generation quinoxaline-based therapies with enhanced specificity and reduced side effects. The versatility of the quinoxaline scaffold allows for fine-tuning of its structure to achieve desired interactions with a diverse array of biological macromolecules.

Development of Multi-functional Quinoxaline-based Chemical Systems and Hybrid Materials

The unique electronic and photophysical properties of the quinoxaline scaffold make it an attractive building block for the development of multi-functional chemical systems and hybrid materials. Future research will likely explore the incorporation of this compound moieties into larger molecular architectures to create materials with tailored functions.

For example, quinoxaline derivatives can be integrated into polymers to create organic semiconductors for use in flexible electronics and photovoltaic devices. Their fluorescent properties also make them suitable for the development of chemical sensors and bio-imaging agents. By conjugating quinoxaline units with other functional molecules, such as photosensitizers or targeting ligands, hybrid systems can be designed for applications in photodynamic therapy or targeted drug delivery. The exploration of these advanced materials will open new frontiers for quinoxaline chemistry beyond its traditional biomedical applications.

Deepening Mechanistic Understanding Through Advanced Biophysical Techniques

A deeper understanding of how this compound and its analogs interact with their biological targets at a molecular level is crucial for rational drug design. The application of advanced biophysical techniques will be instrumental in elucidating these mechanisms. Techniques such as cryogenic electron microscopy (cryo-EM) and X-ray crystallography can provide high-resolution structural information of quinoxaline compounds bound to their protein targets.

Furthermore, methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding kinetics and thermodynamics of these interactions. Nuclear magnetic resonance (NMR) spectroscopy can offer insights into the dynamic behavior of both the compound and its target protein in solution. By combining the data from these sophisticated techniques, a comprehensive picture of the structure-activity relationship can be constructed, guiding the future design of more potent and selective quinoxaline-based inhibitors.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Chlorophenoxy)quinoxaline, and what critical reaction parameters must be controlled?

The synthesis typically involves two approaches:

- Condensation method : Reacting ortho-phenylenediamine with a dicarbonyl compound (e.g., glyoxal derivatives) under acidic or solvent-mediated conditions. For 2-(2-Chlorophenoxy) substitution, introducing the chlorophenoxy group may require post-synthetic modification .

- Nucleophilic substitution : Using pre-formed chloroquinoxaline (e.g., 2-chloroquinoxaline) and substituting the chlorine atom with 2-chlorophenoxide under basic conditions (e.g., K₂CO₃ in DMSO or acetonitrile). This method requires precise temperature control (60–80°C) to avoid side reactions .

Critical parameters : Solvent polarity (DMSO enhances nucleophilicity), reaction time (monitored via TLC), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments .

- X-ray Diffraction (XRD) : Resolves crystal structure and intermolecular interactions (e.g., π–π stacking, C–H···π bonds) critical for material science applications .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, especially for derivatives with complex substituents .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives across studies?

Contradictions often arise from:

- Substituent positioning : Minor changes in substituent placement (e.g., para vs. ortho) drastically alter bioactivity. For example, 2-(vinyloxy)quinoxaline derivatives show varying antimicrobial potency depending on substituent orientation .

- Assay conditions : Standardize in vitro assays (e.g., MIC for antimicrobial studies) and validate with orthogonal methods (e.g., enzyme inhibition assays vs. whole-cell models) .

- Purity verification : Use HPLC or elemental analysis to confirm compound homogeneity, as impurities can skew bioactivity results .

Q. What computational approaches are recommended for predicting the binding interactions of this compound with biological targets?

- Molecular docking : Predicts binding modes with receptors (e.g., adenosine receptors) by analyzing steric and electronic complementarity. For example, quinoxaline derivatives with thioether groups showed high affinity for A₃ adenosine receptors in docking simulations .

- Density Functional Theory (DFT) : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

- 3D database mining : Identifies structural analogs in databases like the Cambridge Structural Database (CSD) to guide lead optimization .

Q. How does the substitution pattern on the quinoxaline core influence physicochemical properties and reactivity?

- Electron-withdrawing effects : The 2-chlorophenoxy group reduces electron density on the quinoxaline ring, enhancing electrophilic substitution reactivity at the 3-position .

- Solubility : Bulky substituents like phenoxy groups decrease aqueous solubility but improve lipid bilayer penetration, critical for antimicrobial activity .

- Crystal packing : Substituents dictate intermolecular interactions (e.g., halogen bonding in chlorinated derivatives) observed in XRD studies .

Q. What methodological strategies are used to study enzyme inhibition mechanisms of this compound derivatives?

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., protoporphyrinogen oxidase in herbicide studies) using spectrophotometric methods .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to elucidate inhibition mechanisms .

- Site-directed mutagenesis : Identifies critical amino acid residues in enzyme active sites interacting with the quinoxaline core .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.